[2-(Aminomethyl)oxolan-2-yl]methanol
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Overview
Description
[2-(Aminomethyl)oxolan-2-yl]methanol is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its oxolane ring structure with an aminomethyl group and a hydroxymethyl group attached to it. This compound is known for its potential in pharmaceutical and chemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)oxolan-2-yl]methanol typically involves the reaction of oxirane (ethylene oxide) with an amine under controlled conditionsThe reaction conditions often require a temperature range of 50-100°C and a pressure of 1-5 atm to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The process typically includes steps such as raw material preparation, reaction, purification, and quality control. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[2-(Aminomethyl)oxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The oxolane ring provides structural stability, allowing the compound to fit into active sites of proteins and enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
[2-(Aminomethyl)tetrahydrofuran-2-yl]methanol: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
[2-(Hydroxymethyl)oxolan-2-yl]methanol: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness
[2-(Aminomethyl)oxolan-2-yl]methanol is unique due to its combination of an aminomethyl group and a hydroxymethyl group attached to an oxolane ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable scaffold in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
[2-(aminomethyl)oxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-4-6(5-8)2-1-3-9-6/h8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDDSPSJOUBOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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